In-Depth Technical Guide: Physicochemical Properties of 2-(4-Hydroxybutylamino)nitrobenzene
In-Depth Technical Guide: Physicochemical Properties of 2-(4-Hydroxybutylamino)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxybutylamino)nitrobenzene is an organic compound of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of more complex molecules, including pharmaceuticals and other biologically active agents. Its structure, featuring a nitroaromatic ring coupled with a hydroxybutylamino side chain, presents multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the available physicochemical properties and a detailed experimental protocol for the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene. Due to the limited availability of experimental data in public databases, this guide relies on information extracted from patented synthetic routes and predicted values to offer a thorough profile of the compound.
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Data Source |
| Molecular Formula | C₁₀H₁₄N₂O₃ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP (octanol-water) | Not available | - |
Experimental Protocols
The synthesis of 2-(4-Hydroxybutylamino)nitrobenzene can be achieved through nucleophilic aromatic substitution. A general and reliable method involves the reaction of a suitable ortho-substituted nitrobenzene with 4-amino-1-butanol. The following protocol is based on established synthetic methodologies for analogous compounds.
Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene
This procedure details the synthesis of 2-(4-Hydroxybutylamino)nitrobenzene via the reaction of 1-fluoro-2-nitrobenzene with 4-amino-1-butanol.
Materials:
-
1-fluoro-2-nitrobenzene
-
4-amino-1-butanol
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add 4-amino-1-butanol (1.1 to 1.5 equivalents) followed by the base (e.g., triethylamine, 1.5 to 2 equivalents). The base is added to neutralize the hydrofluoric acid (HF) formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1-fluoro-2-nitrobenzene) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (triethylammonium fluoride) has formed, it can be removed by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Hydroxybutylamino)nitrobenzene.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of 2-(4-Hydroxybutylamino)nitrobenzene.
Caption: Synthetic workflow for 2-(4-Hydroxybutylamino)nitrobenzene.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The predicted physicochemical properties have not been experimentally verified and should be used with caution.
